![molecular formula C17H27N3O5S B2800683 4-((2,5-dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034460-24-5](/img/structure/B2800683.png)
4-((2,5-dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound is a derivative of 2,5-dimethoxyamphetamine (DOM), a psychedelic phenyl isopropylamine derivative . DOM is known for its mood-altering effects, which may be similar to those of LSD .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, related compounds such as 2,5-Dimethoxy-4-methylamphetamine (DOM) have been synthesized through various methods .
Molecular Structure Analysis
The molecular structure of the compound seems to be complex, with multiple functional groups. It is a derivative of 2,5-dimethoxyamphetamine, which is a psychedelic phenyl isopropylamine derivative .
Scientific Research Applications
- Role of 4-((2,5-dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide : Shulgin and colleagues reported that 4-substituted 2,5-dimethoxyphenethylamines induce potent psychedelic effects in humans. These compounds can activate serotonin 5-HT2 receptors .
- Importance : Developing comprehensive analytical methods is crucial for detecting newly emerging designer drugs in biological matrices .
Psychedelic Research and Phenethylamines
Designer Drug Analysis
Antioxidant Properties
Future Directions
properties
IUPAC Name |
4-[[(2,5-dimethoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)17(21)20-9-7-13(8-10-20)12-18-26(22,23)16-11-14(24-3)5-6-15(16)25-4/h5-6,11,13,18H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCQUWWVKLQQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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